molecular formula C13H14N2S2 B12098705 2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole

2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole

Cat. No.: B12098705
M. Wt: 262.4 g/mol
InChI Key: OLZCMWVCKAXSGQ-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(rel-(1R,5S,6r)-3-azabicyclo[310]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions, sulfur incorporation, and the formation of the azabicyclohexane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studying biological pathways and interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole stands out due to its specific sulfur-containing benzothiazole moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential for selective interactions with biological targets, making it a valuable compound in drug discovery and chemical research.

Properties

Molecular Formula

C13H14N2S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C13H14N2S2/c1-2-4-12-11(3-1)15-13(17-12)16-7-10-8-5-14-6-9(8)10/h1-4,8-10,14H,5-7H2/t8-,9+,10?

InChI Key

OLZCMWVCKAXSGQ-ULKQDVFKSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CSC3=NC4=CC=CC=C4S3)CN1

Canonical SMILES

C1C2C(C2CSC3=NC4=CC=CC=C4S3)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.